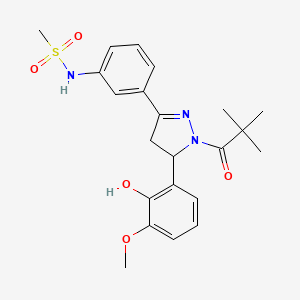

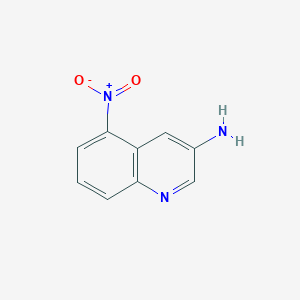

![molecular formula C16H22N2O3 B2957148 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea CAS No. 1251670-67-3](/img/structure/B2957148.png)

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,4-Dioxaspiro[4.4]nonan-2-ylmethanol” is a chemical compound with the empirical formula C8H14O3 and a molecular weight of 158.19 . It is provided in solid form .

Synthesis Analysis

There are some methods of synthesis for similar compounds. For example, 1,4-dioxaspiro novel compounds have been synthesized from oleic acid as potential biolubricants . Another method involves the synthesis of 1,3,7-triazaspiro derivatives possessing an unsaturated pyrrolidine cycle .Molecular Structure Analysis

The SMILES string for “1,4-Dioxaspiro[4.4]nonan-2-ylmethanol” is OCC1CC2(CC1)OCCO2 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

“1,4-Dioxaspiro[4.4]nonan-2-ylmethanol” is a solid compound . Its empirical formula is C8H14O3 and it has a molecular weight of 158.19 .Wissenschaftliche Forschungsanwendungen

Photochemical Properties

Research by Schönberg, Singer, and Eckert (1980) highlights the stability of 1,4-diazaspiro[4.4]nonane derivatives under irradiation, exploring the mechanism of photochemical epoxidation in methanol solution, which could be relevant for understanding the photochemical behavior of structurally related compounds (Schönberg et al., 1980).

Anticonvulsant Activity

Farrar et al. (1993) studied the structure-activity relationships of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, finding several derivatives with potent anticonvulsant activity. This research may provide insights into the therapeutic potential of spiro compounds in epilepsy treatment (Farrar et al., 1993).

Antihypertensive Properties

Caroon et al. (1981) prepared 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, identifying compounds with significant activity in hypertensive rat models. This underscores the potential of spirocyclic compounds in developing new antihypertensive medications (Caroon et al., 1981).

Dopamine Agonist Activity

Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with potential dopamine agonist activity, suggesting applications in treating disorders related to the dopaminergic system, such as Parkinson's disease (Brubaker & Colley, 1986).

Polymerization Processes

Takata, Ariga, and Endo (1992) explored the cationic polymerization of tetraoxaspiro[4.4]nonane derivatives, contributing to the development of new polymeric materials with potential applications in various industries (Takata et al., 1992).

HIV Entry Inhibition

Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of potent allosteric noncompetitive HIV entry inhibitors, highlighting the therapeutic potential of spiro compounds in treating HIV infections (Watson et al., 2005).

Anti-inflammatory Pharmaceuticals

Kodela, Chattopadhyay, and Kashfi (2012) introduced NOSH-Aspirin, a novel hybrid releasing nitric oxide and hydrogen sulfide, demonstrating potent anti-inflammatory and cell growth inhibitory properties. This research indicates the potential of spiro compounds in creating safer and more effective anti-inflammatory drugs (Kodela et al., 2012).

Antitubercular Drug Development

Pasca et al. (2010) investigated the susceptibility of Mycobacterium tuberculosis clinical isolates to benzothiazinones, providing a baseline for the introduction of new antitubercular drugs. This study underscores the importance of spiro compounds in combating tuberculosis (Pasca et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(17-10-13-6-2-1-3-7-13)18-11-14-12-20-16(21-14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPJGRMUPHNHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)

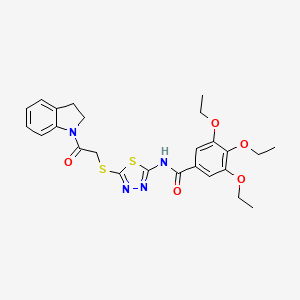

![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)

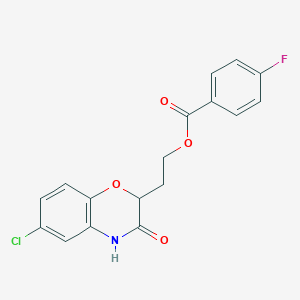

![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)

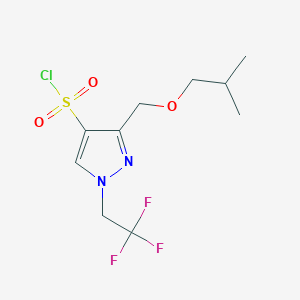

![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)